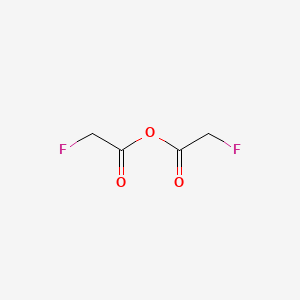

Fluoroacetic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoroacetyl) 2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2O3/c5-1-3(7)9-4(8)2-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLYGDXCCNXESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC(=O)CF)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80961100 | |

| Record name | Fluoroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-33-0 | |

| Record name | Acetic acid, 2-fluoro-, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-fluoro-, 1,1'-anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-fluoro-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluoroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80961100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoroacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Fluoroacetic anhydride

Physicochemical Properties, Reactivity Profile, and Applications in Medicinal Chemistry

Executive Summary

Fluoroacetic anhydride (CAS 407-33-0), also known as bis(fluoroacetic) anhydride, is a specialized fluorinating reagent used primarily for the introduction of the monofluoroacetyl moiety (

Part 1: Physicochemical Profile[1][6]

This compound acts as a "hard" electrophile, susceptible to rapid hydrolysis. Its physical constants reflect the influence of the electronegative fluorine atom, which increases the electrophilicity of the carbonyl carbons relative to acetic anhydride, though less dramatically than in TFAA.

Table 1: Key Physicochemical Constants[3]

| Property | Value | Condition/Note |

| IUPAC Name | 2-Fluoroacetyl 2-fluoroacetate | - |

| CAS Registry Number | 407-33-0 | Distinct from TFAA (407-25-0) |

| Molecular Formula | - | |

| Molecular Weight | 138.07 g/mol | - |

| Appearance | Colorless liquid | Pungent odor (presumed) |

| Boiling Point | 88–89 °C | @ 12 Torr (Reduced pressure) |

| Boiling Point (Pred.) | ~129.7 °C | @ 760 mmHg (Atmospheric) |

| Density | 1.301 g/cm³ | @ 20 °C |

| Vapor Pressure | ~10 mmHg | @ 25 °C |

| Solubility | Reacts violently | Water (Hydrolysis) |

| Solubility | Soluble | DCM, THF, Acetonitrile, Ether |

Structural Analysis

The molecule consists of two fluoroacetyl groups bridged by an oxygen atom. The fluorine atoms exert a negative inductive effect (-I), withdrawing electron density from the adjacent

Part 2: Chemical Reactivity & Mechanism

Acylation Dynamics

This compound is a potent acylating agent.[3] It transfers the fluoroacetyl group (

-

Selectivity: It is generally more reactive than acetic anhydride but less aggressive than trithis compound. This intermediate reactivity allows for controlled acylation of primary amines in the presence of secondary amines under optimized conditions.

-

Leaving Group: The leaving group is the fluoroacetate anion (

). While a better leaving group than acetate due to inductive stabilization, it is biologically hazardous (see Section 4).

Hydrolysis Kinetics

Upon contact with water, the anhydride undergoes rapid hydrolysis to yield two equivalents of fluoroacetic acid .

Visualization: Reactivity Map

The following diagram illustrates the electrophilic attack vectors and the fate of the leaving group.

Figure 1: Mechanism of nucleophilic acyl substitution on this compound.

Part 3: Synthetic Applications in Drug Development

Introduction of the Monofluoroacetyl Moiety

The monofluoroacetyl group is a critical pharmacophore in medicinal chemistry. It mimics the acetyl group sterically but alters the electronic properties and metabolic stability of the drug.

-

Peptide Mimetics: Used to synthesize peptidyl fluoromethyl ketones (FMKs), which act as irreversible inhibitors of cysteine proteases. The fluorine atom activates the adjacent ketone for nucleophilic attack by the enzyme's active site cysteine.

-

Bioisosteres: The

group serves as a bioisostere for

Synthesis of Fluorinated Heterocycles

This compound is used to cyclize precursors into fluorinated heterocycles.

-

Example: Reaction with amidoximes to form 5-fluoromethyl-1,2,4-oxadiazoles.

-

Protocol Insight: The use of the anhydride is preferred over the acid chloride (fluoroacetyl chloride) in many cases because the byproduct (fluoroacetic acid) is less corrosive to sensitive substrates than HCl.

Part 4: Toxicology & Safety Engineering (The Lethal Synthesis)

CRITICAL WARNING: this compound is a precursor to fluoroacetate. Its toxicity is not merely caustic (like typical anhydrides) but systemic and metabolic.

Mechanism of Action: "Lethal Synthesis"

The danger lies in the body's inability to distinguish fluoroacetate from acetate.

-

Bioactivation: Fluoroacetate is converted to Fluoroacetyl-CoA by Acetyl-CoA Synthetase.

-

Condensation: Citrate Synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-erythro-2-Fluorocitrate .

-

Inhibition: Fluorocitrate binds irreversibly to Aconitase , the enzyme responsible for converting citrate to isocitrate.

-

Metabolic Collapse: This blockade halts the Krebs (TCA) cycle. Citrate accumulates to toxic levels, calcium transport is disrupted, and cellular respiration fails, leading to cardiac and CNS failure.

Visualization: The Lethal Synthesis Pathway

Figure 2: The metabolic pathway converting the anhydride precursor into the active mitochondrial toxin.

Handling Protocols

-

Engineering Controls: All manipulations must occur in a certified chemical fume hood with a minimum face velocity of 100 fpm.

-

PPE: Double nitrile gloves (or Silver Shield® laminate gloves for extended handling), chemical splash goggles, and a lab coat.

-

Decontamination: All glassware and spills must be treated with a basic solution (e.g., 10% NaOH or KOH in ethanol/water) to hydrolyze the anhydride and convert the resulting fluoroacetate into a salt, which must then be disposed of as hazardous waste (P-listed waste in US regulations). Do not simply wash down the drain.

Part 5: Experimental Protocols

Standard Operating Procedure: N-Fluoroacetylation of a Primary Amine

Objective: Synthesis of N-Fluoroacetyl-4-nitroaniline (Model Reaction).

Reagents:

-

Substrate: 4-Nitroaniline (1.0 eq)

-

Reagent: this compound (1.1 eq)

-

Base: Triethylamine (1.2 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve 4-Nitroaniline in anhydrous DCM. Add Triethylamine.[6]

-

Addition: Cool the solution to 0°C. Add this compound dropwise via syringe. The reaction is exothermic; control the rate to maintain temp < 5°C.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (silica, EtOAc/Hexane).

-

Quenching: Carefully add saturated aqueous

. Note: This step hydrolyzes excess anhydride to fluoroacetate. Treat the aqueous layer as highly toxic. -

Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove amine traces) and Brine. Dry over

. -

Waste: Collect all aqueous washes in a dedicated "Fluoroacetate Waste" container.

Visualization: Synthesis Workflow

Figure 3: Step-by-step workflow for safe fluoroacetylation.

References

-

ChemicalBook. (2024). This compound Properties and CAS 407-33-0. Retrieved from

-

GuideChem. (2024). This compound Safety and Physical Data. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Fluoroacetate (Hydrolysis Product). Retrieved from

- Peters, R. A. (1952). Lethal Synthesis. Proceedings of the Royal Society of London. Series B, Biological Sciences.

- Goncharov, et al. (1991). Toxicological aspects of fluorinated organic compounds. Russian Chemical Reviews.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 407-33-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]

Fluoroacetic Anhydride: A Technical Guide to Structure, Synthesis, and "Lethal" Metabolism

Topic: Fluoroacetic Anhydride: Structural Characterization, Synthesis, and Metabolic Toxicology Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Safety Officers

Executive Summary

This compound (CAS 407-33-0) is the symmetrical anhydride of monofluoroacetic acid. While chemically related to the ubiquitous trithis compound (TFAA), its biological profile is radically different. In drug development and organic synthesis, it serves as a specialized reagent for introducing the monofluoroacetyl moiety (

Part 1: Chemical Identity & Structural Analysis

Unlike the perfluorinated analog (TFAA), this compound retains

Core Identifiers

| Parameter | Data |

| Chemical Name | Bis(fluoroacetic) anhydride |

| IUPAC Name | (2-Fluoroacetyl) 2-fluoroacetate |

| CAS Registry Number | 407-33-0 |

| Molecular Formula | |

| Molecular Weight | 138.07 g/mol |

| SMILES | C(C(=O)OC(=O)CF)F |

| InChI Key | KLLYGDXCCNXESW-UHFFFAOYSA-N |

Structural Geometry & Reactivity

The molecule consists of two fluoroacetyl groups bridged by an oxygen atom. The fluorine atoms induce a strong electron-withdrawing effect (

Figure 1: Connectivity of this compound showing the symmetrical anhydride linkage flanking the central oxygen.

Part 2: Synthesis & Production Protocols

Caution: All synthesis involving fluoroacetic acid derivatives must be performed in a glovebox or a high-efficiency fume hood with HF scrubbers. The precursors are readily absorbed through the skin.

Dehydration of Fluoroacetic Acid

The primary industrial and laboratory route involves the dehydration of monofluoroacetic acid (CAS 144-49-0) using a strong dehydrating agent such as phosphorus pentoxide (

Reaction:

Protocol:

-

Preparation: In a flame-dried flask under nitrogen atmosphere, mix monofluoroacetic acid with an excess of phosphorus pentoxide.

-

Distillation: Heat the mixture gently. The anhydride (b.p.[1][2][3][4][5] approx. 110–112°C, extrapolated from acid properties) is distilled off directly from the reaction mixture.

-

Purification: Redistillation under reduced pressure is recommended to remove traces of unreacted acid.

Acyl Chloride Route

Alternatively, the reaction of fluoroacetyl chloride with sodium fluoroacetate yields the anhydride. This method avoids the viscous phosphoric acid byproducts but requires handling the volatile acid chloride.

Part 3: Mechanism of Toxicity (The "Lethal Synthesis")

The defining characteristic of this compound is its metabolic fate.[6] Unlike trifluoroacetate, which is largely excreted unchanged, monofluoroacetate derivatives undergo "Lethal Synthesis," a term coined by Sir Rudolph Peters.

The Metabolic Trap

Upon hydrolysis in the body (or contact with moisture), this compound releases fluoroacetate. This anion mimics acetate and is accepted by the enzyme Acetyl-CoA Synthetase .

-

Activation: Fluoroacetate

Fluoroacetyl-CoA. -

Condensation: Citrate Synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-erythro-2-fluorocitrate .

-

Blockade: Fluorocitrate binds irreversibly to Aconitase . The fluorine atom sterically and electrostatically prevents the dehydration step required to convert citrate to isocitrate.

-

Collapse: The Krebs cycle halts. Citrate accumulates to toxic levels, and cellular respiration (ATP production) ceases, leading to cardiac and CNS failure.

Figure 2: The "Lethal Synthesis" pathway showing the metabolic conversion of the anhydride to the aconitase inhibitor fluorocitrate.

Part 4: Applications in Drug Development

Despite its toxicity, this compound is a critical reagent in medicinal chemistry for specific structure-activity relationship (SAR) studies.

Introduction of the Monofluoroacetyl Group

The

-

Protocol: Reacting an amine-bearing scaffold with this compound in the presence of a base (e.g., triethylamine) yields the monofluoroacetamide.

-

Rationale: This modification can block metabolic oxidation at the

-position or modulate the pKa of nearby basic centers due to fluorine's electronegativity.

Fluorination via Pummerer Rearrangement

This compound can induce Pummerer-type rearrangements in sulfoxides, leading to

Part 5: Safety & Handling Protocol

WARNING: There is no specific antidote for severe fluoroacetate poisoning. Treatment is supportive (ethanol/acetate loading is theoretical but often ineffective in late stages).

Engineering Controls

-

Containment: Use only in a certified chemical fume hood or glovebox.

-

Neutralization: Keep a solution of 10% NaOH or KOH readily available. The anhydride hydrolyzes rapidly in base to form the fluoroacetate salt (still toxic) which must then be incinerated.

Personal Protective Equipment (PPE)

-

Respiratory: Supplied-air respirator if outside a glovebox.

-

Dermal: Double-gloving with nitrile is insufficient for prolonged exposure. Silver Shield/4H laminate gloves are required for spill cleanup.

Emergency Response

-

Skin Contact: Wash immediately with copious soap and water. Do not scrub (increases absorption).

-

Mechanism of Death: Delayed onset (30 min to hours) of nausea, followed by ventricular fibrillation and seizures. Immediate medical evacuation is mandatory upon suspected exposure.

References

-

PubChem. (2025).[5][7] Acetic acid, 2-fluoro-, 1,1'-anhydride (Compound Summary).[5][7] National Library of Medicine. [Link]

-

Peters, R. A. (1952).[8] Lethal Synthesis.[6][8] Proceedings of the Royal Society of London. Series B, Biological Sciences, 139(895), 143–170. [Link]

-

Lauble, H., et al. (1996). The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex.[9][10] Proceedings of the National Academy of Sciences, 93(24), 13699–13703. [Link]

-

Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148-161. [Link]

Sources

- 1. Trithis compound | 407-25-0 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN1384813A - Process for production of fluorocarboxylic acid anhydrides - Google Patents [patents.google.com]

- 4. Trithis compound - Wikipedia [en.wikipedia.org]

- 5. Trithis compound | C4F6O3 | CID 9845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetic acid, 2-fluoro-, 1,1'-anhydride | C4H4F2O3 | CID 67886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical & Mechanistic Analysis of Fluoroacetic Anhydride Reactivity

The following technical guide details the theoretical and practical frameworks governing the reactivity of Fluoroacetic Anhydride (MFAA) .

Version: 1.0 | Focus: Physical Organic Chemistry & Toxicology | CAS: 407-33-0

Executive Summary: The Fluorine Effect

This compound (MFAA),

This guide analyzes MFAA through the lens of Frontier Molecular Orbital (FMO) theory and Linear Free Energy Relationships (LFER) to predict its behavior in acylation and hydrolysis. Furthermore, it details the "Lethal Synthesis" pathway—a theoretical biochemical mechanism that renders this compound uniquely hazardous compared to its perfluorinated analog.

Electronic Structure & Reactivity Indices

Inductive Perturbation and Electrophilicity

The reactivity of anhydrides correlates directly with the electrophilicity of the carbonyl carbon and the leaving group ability of the carboxylate anion. The introduction of fluorine atoms lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the carbonyl carbon more susceptible to nucleophilic attack.

Theoretical Ranking of Acylating Power:

This trend is quantified by the

| Compound | Structure | Parent Acid | Relative Reactivity (Theoretical) | Leaving Group Stability |

| Acetic Anhydride | 4.76 | Low | Poor | |

| This compound | 2.66 | Moderate-High | Good | |

| Trithis compound | 0.23 | Very High | Excellent |

FMO Theory: HOMO-LUMO Interactions

In a nucleophilic acyl substitution, the key interaction is between the HOMO of the nucleophile (e.g., amine lone pair) and the LUMO of the anhydride (

-

MFAA LUMO: The

orbital hyperconjugates with the -

Consequence: MFAA reacts faster than acetic anhydride and requires milder conditions, often proceeding without the Lewis acid catalysts required for non-fluorinated analogs.

Mechanistic Pathways

Nucleophilic Acyl Substitution (Acylation)

The core reaction of MFAA is the transfer of the fluoroacetyl group (

Step-by-Step Mechanism:

-

Nucleophilic Attack: The nucleophile attacks the carbonyl carbon, which is activated by the electron-withdrawing fluorine.

-

Tetrahedral Intermediate: A short-lived intermediate forms. The transition state energy is lower for MFAA than AA due to stabilization of the developing negative charge on oxygen by the fluorine's inductive effect.

-

Collapse & Elimination: The carbonyl reforms, expelling the fluoroacetate anion (

). This is a better leaving group than acetate, accelerating the rate determining step.

Hydrolysis & Solvation Effects

Hydrolysis of MFAA releases two equivalents of fluoroacetic acid. Theoretical studies on haloacetic anhydrides suggest a concerted mechanism involving a cyclic transition state with water, often catalyzed by a second water molecule acting as a general base.

Diagram 1: Comparative Reactivity & Transition State Energy

The following diagram illustrates the reaction coordinate, highlighting the lower activation energy (

Caption: Reaction coordinate comparing activation barriers. MFAA (Yellow) presents a lower barrier than Acetic Anhydride (Red) due to inductive stabilization.

Biochemical Toxicity: The "Lethal Synthesis"

Unlike TFAA, which hydrolyzes to the corrosive but metabolically distinct trifluoroacetic acid, MFAA hydrolyzes to fluoroacetic acid . This generates a unique "Trojan Horse" toxicity mechanism known as Lethal Synthesis.

Mechanism of Action

-

Mimicry: Fluoroacetate is structurally similar to acetate.

-

Activation: It is converted to Fluoroacetyl-CoA by Acetyl-CoA synthetase (the enzyme cannot distinguish the F-substituent).

-

Condensation: Citrate synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-Erythro-2-fluorocitrate .

-

Inhibition: Fluorocitrate binds irreversibly to Aconitase , the enzyme responsible for converting citrate to isocitrate. The fluorine atom coordinates with the Fe-S cluster of the enzyme, locking it in a non-productive state.

-

Metabolic Collapse: The Krebs cycle halts, cellular respiration fails, and citrate accumulates to toxic levels.

Diagram 2: The Lethal Synthesis Pathway

Caption: The metabolic activation pathway of MFAA. Hydrolysis yields fluoroacetate, which metabolizes to the aconitase inhibitor fluorocitrate.

Experimental Protocols & Handling

Synthesis of this compound

Warning: All procedures must be performed in a glovebox or efficient fume hood with full PPE. Antidote (ethanol/acetamide) availability is recommended.

Method A: Dehydration of Fluoroacetic Acid This method uses a dehydrating agent to couple two moles of acid.

-

Reagents: Fluoroacetic acid (2 equiv), DCC (Dicyclohexylcarbodiimide, 1 equiv) or

. -

Solvent: Dichloromethane (DCM) or Diethyl ether (anhydrous).

-

Procedure:

-

Dissolve fluoroacetic acid in DCM at 0°C.

-

Add DCC dropwise. The urea byproduct precipitates.

-

Filter the precipitate and distill the filtrate under reduced pressure.

-

Yield: Typically 60-75%.[2]

-

Acylation of Amines (General Protocol)

Due to MFAA's high reactivity, external bases (Pyridine/TEA) are often optional but recommended to scavenge the acidic byproduct.

| Parameter | Condition | Rationale |

| Stoichiometry | 1.1 equiv MFAA : 1.0 equiv Amine | Slight excess ensures completion; MFAA is less volatile than TFAA. |

| Temperature | 0°C to Room Temp | High reactivity allows mild conditions; heating risks decomposition. |

| Solvent | DCM, THF, or Acetonitrile | Non-nucleophilic, polar aprotic solvents stabilize the transition state. |

| Quenching | Sat. | Neutralizes the toxic fluoroacetic acid byproduct immediately. |

References

-

Peters, R. A. (1952). "Lethal Synthesis". Proceedings of the Royal Society of London. Series B, 139(895), 143-170. Link

-

ScienceMadness & N.B. Inno. (2024).[3] "Trithis compound vs this compound Reactivity & CAS Distinction". Chemical Data Compilation. Link

-

Grokipedia. (2024). "Trithis compound Properties and Reactivity". Chemical Encyclopedia. Link

-

National Institutes of Health (NIH). (2016). "DFT Approach to the Mechanistic Study of Hydrolysis". PubMed Central. Link

-

Ataman Chemicals. (2024). "this compound (CAS 407-33-0) Technical Data".[4] Chemical Supplier Database. Link

Sources

Technical Guide: The Electrophilicity and Reactivity of Fluoroacetic Anhydride

Content Type: Technical Whitepaper / Operational Guide Subject: Fluoroacetic Anhydride (MFAA) – Mechanism, Synthesis, and Toxicology Audience: Medicinal Chemists, Process Safety Engineers, and Pharmacologists

Executive Summary

This compound (MFAA), the anhydride of monofluoroacetic acid, represents a unique chemical space between the mild reactivity of acetic anhydride and the aggressive, volatile nature of trithis compound (TFAA). Its utility in drug development lies in the precise introduction of the monofluoroacetyl group (

However, MFAA possesses a deceptive hazard profile. Unlike its perfluorinated cousin (TFAA), MFAA acts as a metabolic "Trojan Horse." This guide analyzes the electronic basis of its electrophilicity, its application in Friedel-Crafts acylations, and the non-negotiable safety protocols required to prevent the "Lethal Synthesis"—a metabolic cascade leading to catastrophic mitochondrial failure.

Part 1: Electronic Structure & Mechanistic Basis

The Fluorine Inductive Effect

The electrophilicity of MFAA stems from the high electronegativity of the fluorine atom (

This withdrawal depletes electron density from the carbonyl carbon, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and making it highly susceptible to nucleophilic attack.[1]

Comparative Reactivity Profile:

| Reagent | Structure | Electronic Effect | Relative Electrophilicity | Hydrolysis Rate |

| Acetic Anhydride | Low | Slow | ||

| This compound | High | Rapid | ||

| Trithis compound | Strong | Very High | Violent |

Mechanism of Acylation

In acylation reactions, MFAA follows an addition-elimination mechanism. The fluorine atom stabilizes the tetrahedral intermediate's transition state by withdrawing electron density, preventing the buildup of negative charge on the oxygen. Furthermore, the fluoroacetate anion (

Figure 1: Reaction coordinate showing the kinetic advantage of MFAA over non-fluorinated anhydrides.[2]

Part 2: Synthetic Applications

Friedel-Crafts Acylation

MFAA is a potent reagent for introducing the fluoroacetyl group into aromatic rings. Unlike acetyl chloride, which requires stoichiometric aluminum chloride (

Key Application: Synthesis of fluorinated bioisosteres of acetophenones.

-

Substrate: Activated aromatics (e.g., anisole, toluene).

-

Catalyst:

or Triflic Acid ( -

Selectivity: High para-selectivity is typically observed due to the steric bulk of the fluoroacetyl group.

Nucleophilic Acylation (Alcohols & Amines)

MFAA rapidly acylates hindered alcohols and amines that are sluggish with acetic anhydride.

-

Reaction:

-

Base: Pyridine or DMAP (4-Dimethylaminopyridine) is used to scavenge the toxic fluoroacetic acid byproduct.

Part 3: Toxicology & Safety (The Lethal Synthesis)[4][5]

CRITICAL WARNING: this compound is a precursor to fluoroacetic acid and fluoroacetyl-CoA. It is classified as an extremely hazardous substance.[4]

Mechanism of Toxicity

The danger of MFAA lies in its metabolic mimicry. The body mistakes the fluoroacetyl group for an acetyl group.

-

Activation: Fluoroacetate is converted to Fluoroacetyl-CoA.[5]

-

Condensation: Citrate Synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-Erythro-2-Fluorocitrate .

-

Inhibition: Fluorocitrate binds irreversibly to Aconitase , the enzyme responsible for converting citrate to isocitrate.[6]

-

Collapse: The Krebs cycle halts. Citrate accumulates, calcium transport is disrupted, and cellular respiration fails (cytotoxic hypoxia).

Figure 2: The "Lethal Synthesis" pathway. Note that the anhydride itself is not the poison; the metabolically processed fluorocitrate is.

Part 4: Experimental Protocols

Protocol: Synthesis of 4-Fluoroacetylanisole

This protocol utilizes MFAA for a Friedel-Crafts acylation. All steps must be performed in a functioning fume hood with specific antidotes (acetamide/ethanol) available.

Reagents:

-

Anisole (10 mmol)

-

This compound (12 mmol)

-

Aluminum Chloride (

) (15 mmol) -

Dichloromethane (DCM), anhydrous

Workflow:

-

Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Add

(2.0 g) to anhydrous DCM (15 mL) and cool to 0°C in an ice bath. -

Addition 1: Add MFAA (dropwise) to the suspension. The solution may darken.

-

Addition 2: Dissolve Anisole in DCM (5 mL) and add dropwise over 15 minutes, maintaining temperature

. -

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Note: Do not inhale vapors).

-

Quenching (CRITICAL): Pour the reaction mixture slowly onto a mixture of ice (50 g) and concentrated HCl (5 mL). Caution: This step generates fluoroacetic acid in the aqueous phase.

-

Extraction: Extract with DCM (

mL). -

Decontamination: Treat the aqueous waste stream with excess NaOH to convert fluoroacetic acid to sodium fluoroacetate, then dispose of as P-listed hazardous waste . Do not pour down the drain.

-

Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via column chromatography (Hexanes/EtOAc).

Safety & Decontamination Table

| Hazard | Mitigation Strategy | Emergency Response |

| Inhalation | Fume hood (Face velocity >100 fpm). Respirator with acid gas cartridges. | Remove to fresh air. Administer 100% Oxygen. |

| Skin Contact | Double nitrile gloves + Tyvek sleeves. MFAA penetrates skin rapidly. | Wash with soap/water for 15 min. Seek immediate medical attention. |

| Waste Disposal | Segregate all aqueous waste. Label "FLUOROACETATE - POISON." | Incineration at high temperature (>1000°C) is required to break C-F bonds. |

References

-

Olah, G. A., & Kuhn, S. J. (1960). Friedel-Crafts and Related Reactions. Journal of the American Chemical Society.

-

Peters, R. A. (1952). Lethal Synthesis. Proceedings of the Royal Society of London. Series B. (The foundational paper on fluoroacetate toxicity).

-

Gonçalves, E., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology.

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

Lauble, H., et al. (1996). The Reaction of Fluorocitrate with Aconitase.[7][8][9] Proceedings of the National Academy of Sciences.

Sources

- 1. homework.study.com [homework.study.com]

- 2. quora.com [quora.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Fluoroacetyl chloride | C2H2ClFO | CID 9663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluoroacetic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

Technical Guide: Fluoroacetic Anhydride Safety & Handling

Executive Summary: The Latent Metabolic Threat

Fluoroacetic anhydride (FAA) [Bis(fluoroacetic) anhydride] is a specialized acylating agent distinct from the common trithis compound (TFAA). While both are corrosive anhydrides, FAA possesses a catastrophic toxicity profile due to its hydrolysis into fluoroacetic acid (fluoroacetate).

Unlike TFAA, which metabolizes to the chemically stable trifluoroacetate, FAA undergoes "lethal synthesis" in vivo. It is a metabolic poison that hijacks the Krebs cycle, leading to citrate accumulation, cellular respiration collapse, and death. Handling FAA requires Biosafety Level 3 (BSL-3) chemical equivalents, not just standard organic synthesis protocols.

Part 1: Critical Disambiguation & Molecular Identity

WARNING: Do not confuse this compound (FAA) with Trithis compound (TFAA).

| Feature | This compound (FAA) | Trithis compound (TFAA) |

| Formula | ||

| Primary Hazard | Metabolic Poison (Mitochondrial Blockade) | Corrosive / Acid Burn |

| Hydrolysis Product | Monofluoroacetic Acid (Compound 1080 precursor) | Trifluoroacetic Acid (Strong acid, stable) |

| Mechanism | Inhibits Aconitase (Lethal Synthesis) | Acidosis / Tissue destruction |

| Handling Level | High Containment (Glovebox/Class II Hood) | Standard Fume Hood |

Part 2: Mechanism of Toxicity (The "Lethal Synthesis")[1]

The extreme danger of FAA lies in its similarity to acetic anhydride. Upon contact with moisture (in air or tissue), it rapidly hydrolyzes to fluoroacetate. The body mistakes fluoroacetate for acetate, activating it into Fluoroacetyl-CoA .

This mimicry allows the toxin to enter the Krebs Cycle (TCA Cycle), where Citrate Synthase condenses it with oxaloacetate to form (-)-erythro-2-fluorocitrate . This metabolite is the actual poison—a "suicide substrate" that binds irreversibly to Aconitase , halting cellular respiration.

Figure 1: The Lethal Synthesis Pathway

Caption: Mechanism of Action. FAA hydrolyzes to fluoroacetate, which is metabolically converted to fluorocitrate, irreversibly blocking Aconitase.

Part 3: Physical Properties & Stability[2]

FAA is moisture-sensitive.[1] Data below refers to the anhydride and its hydrolysis product (Fluoroacetic acid), which dictates the toxicity profile.

| Property | Data (Approximate/Inferred*) |

| Physical State | Colorless liquid, pungent odor.[2] |

| Boiling Point | ~160–165°C (Est. based on acid BP) |

| Solubility | Soluble in DCM, Ether, THF.[1][3] Reacts violently with water. |

| Hydrolysis Rate | Rapid. Generates 2 equivalents of Fluoroacetic acid.[4] |

| LD50 (Oral, Rat) | ~0.1 – 0.2 mg/kg (Based on Na-Fluoroacetate) |

| Skin Absorption | Extremely High. Fatal systemic toxicity via dermal route. |

*Note: Pure FAA is rare; properties often inferred from the acid (CAS 144-49-0) or sodium salt (CAS 62-74-8).

Part 4: Engineering Controls & PPE (The Self-Validating System)

Safety relies on a redundant barrier system . If one barrier fails (e.g., glove tear), the engineering control (airflow) must capture the hazard.

Personal Protective Equipment (PPE)

-

Respiratory: A standard N95 is insufficient . Use a full-face respirator with organic vapor/acid gas cartridges (OV/AG) if working outside a glovebox (not recommended).

-

Dermal (Hands):

-

Primary Layer: Laminate film gloves (e.g., Silver Shield / 4H). Nitrile is permeable to anhydrides and small fluorinated organics over time.

-

Secondary Layer: 8 mil Nitrile (for dexterity and mechanical protection over the laminate).

-

Technique: "Double-gloving" with breakthrough monitoring. Change outer gloves immediately upon splash.

-

-

Body: Tyvek lab coat or chemically resistant apron.

Engineering Controls

-

Primary Containment: Inert Atmosphere Glovebox is the Gold Standard.

-

Secondary Containment: Class II Type B2 Biosafety Cabinet (Total Exhaust) or a high-performance chemical fume hood. Do not use recirculating hoods.

Part 5: Operational Protocol

Figure 2: Safe Handling Workflow

Caption: Operational workflow emphasizing moisture exclusion and segregated waste streams.

Step-by-Step Methodology

-

Setup: All glassware must be oven-dried. FAA reacts with ambient moisture to release toxic acid fumes.

-

Transfer: Never pour FAA. Use oven-dried glass syringes with Luer-lock needles. Transfer under positive nitrogen pressure.

-

Reaction: Perform all reactions in a sealed vessel vented through a scrubber (NaOH trap) to neutralize any escaping acid vapors.

-

Quenching (Critical):

-

Do not add water to FAA.

-

Add the reaction mixture dropwise into a stirred, cooled solution of 10% NaOH or NaHCO3.

-

Warning: This converts FAA to Sodium Fluoroacetate . While the corrosive anhydride is gone, the solution is now a solution of "Compound 1080" (Rodenticide). It remains lethal.

-

Part 6: Decontamination & Emergency Response

Spill Management

-

Evacuate: Immediate evacuation of the lab. Allow aerosols to settle (30 min).

-

Neutralization:

-

Do not use standard spill kits (clay/sand) alone.

-

Cover spill with Lime (Calcium Oxide) or Soda Ash to neutralize the acid.

-

Absorb with vermiculite.

-

Disposal: All cleanup materials must be incinerated as hazardous waste. Label clearly: "CONTAINS FLUOROACETATE - DO NOT AUTOCLAVE."

-

Medical Management (Supportive)

There is no guaranteed antidote. Treatment focuses on extending the window for the body to clear the toxin.

-

Immediate Action: Decontaminate skin with copious soap and water (15 mins). Speed is vital to prevent systemic absorption.

-

Therapeutic Intervention (Clinical Context):

-

Ethanol Loading: Similar to methanol poisoning, ethanol may compete for acetate transporters/enzymes, potentially slowing the conversion of fluoroacetate to fluorocitrate [1].

-

Acetate Administration: Sodium acetate or glycerol monoacetate (Monoacetin) can be administered to outcompete fluoroacetate at the Acetyl-CoA synthetase step [2].

-

Calcium Gluconate: To treat hypocalcemia induced by the poisoning.

-

References

-

Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology.

-

CDC / NIOSH. (2018). The Emergency Response Safety and Health Database: Monofluoroacetic Acid.

-

Proudfoot, A. T., et al. (2006). Sodium fluoroacetate poisoning. Toxicological Reviews.

-

PubChem. (n.d.). Fluoroacetic Acid (Compound Summary).[5] National Library of Medicine.

Sources

Methodological & Application

Application Note: High-Sensitivity GC-MS Analysis of Amino Acids via Perfluoroacylation

Executive Summary

This guide details the protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amino acids using fluoroacetic anhydride reagents. While the user query specifies This compound (FAA) , this application note primarily focuses on Trithis compound (TFAA) , the industry-standard "fluoro-anhydride" for this application.

Note on Nomenclature & Safety:

-

TFAA (Trithis compound): The standard reagent.[1][2] It adds a -CF3 group, significantly increasing volatility and electronegativity (enhancing sensitivity in Electron Capture Detection).

-

FAA (Monothis compound): Highly toxic (metabolizes to fluorocitrate, a Krebs cycle inhibitor) and offers lower volatility enhancement than TFAA.

-

Recommendation: This protocol utilizes the TFAA method as the safe, validated, and high-performance standard for drug development and metabolomics. The chemical mechanism remains identical for FAA if specific research conditions strictly mandate its use.

Core Advantages

-

Volatility: Converts zwitterionic amino acids into volatile N-TFA O-alkyl esters.

-

Stability: Derivatives are thermally stable for GC injection.

-

Resolution: Excellent separation of proteinogenic and non-proteinogenic amino acids.

-

Sensitivity: High electronegativity of fluorine atoms improves ionization efficiency.

Scientific Mechanism

Amino acids are non-volatile and zwitterionic, making them unsuitable for direct GC analysis. The analysis requires a two-step derivatization :

-

Esterification: The carboxyl group (-COOH) is converted to an ester (typically n-butyl or isopropyl) to remove hydrogen bonding capability.

-

Acylation: The amine group (-NH2) and other functional side chains (-OH, -SH) are acylated by the anhydride to block polarity and increase volatility.

Reaction Scheme

-

Step 1 (Esterification):

-

Step 2 (Acylation):

Experimental Workflow (Graphviz)

Caption: Workflow for the two-step derivatization of amino acids into N-TFA n-butyl esters.

Detailed Protocol

Reagents and Equipment

-

Derivatizing Agent: Trithis compound (TFAA) [CAS: 407-25-0].

-

Alcohol: n-Butanol (anhydrous).

-

Catalyst: Acetyl Chloride (to generate HCl in situ) or 3N HCl in n-Butanol.

-

Solvents: Methylene Chloride (DCM), Ethyl Acetate, Hexane.

-

Internal Standard: Norleucine or stable isotope-labeled amino acids.

-

Equipment: Heating block, Nitrogen evaporator, Screw-cap glass vials (PTFE-lined caps).

Step-by-Step Procedure

Step 1: Sample Preparation & Drying

-

Aliquot 50 µL of sample (containing 10–100 µg amino acids) into a glass vial.

-

Add 10 µL of Internal Standard (Norleucine, 100 µg/mL).

-

Evaporate to complete dryness under a gentle stream of Nitrogen at 60°C.

-

Critical: Any residual water will destroy the anhydride reagent in Step 2.

-

Step 2: Esterification

-

Prepare 3N HCl in n-Butanol (slowly add 2.5 mL Acetyl Chloride to 10 mL anhydrous n-Butanol on ice).

-

Add 200 µL of the HCl/n-Butanol mixture to the dried residue.

-

Cap tightly and incubate at 100°C for 30 minutes .

-

Remove from heat and evaporate to dryness under Nitrogen at 60°C.

Step 3: Acylation (The Fluoro-Anhydride Step)

-

Add 100 µL of Methylene Chloride and 50 µL of TFAA to the residue.

-

Cap tightly and incubate at 60°C for 20 minutes .

-

Note: For Arginine or Histidine, extend time to 40 minutes or increase temperature to 90°C.

-

-

Evaporate reagents to dryness under Nitrogen at room temperature (do not overheat, as derivatives are volatile).

Step 4: Reconstitution

-

Dissolve the residue in 100 µL of Ethyl Acetate or Hexane.

-

Transfer to a GC autosampler vial with insert.

GC-MS Parameters

-

Column: 5% Phenyl-methyl silicon (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.

-

Injection: 1 µL, Splitless (or Split 1:10 for high concentrations).

-

Inlet Temp: 250°C.

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Oven Program:

-

Initial: 60°C (hold 1 min).

-

Ramp: 10°C/min to 290°C.

-

Final: 290°C (hold 5 min).

-

-

MS Source: Electron Ionization (EI), 70 eV, 230°C.

Data Analysis & Interpretation

The N-TFA n-butyl ester derivatives produce characteristic fragmentation patterns. The primary cleavage usually occurs at the C-C bond between the alpha-carbon and the carbonyl group of the ester, resulting in the loss of the alkoxycarbonyl group (

Table 1: Characteristic Ions for N-TFA n-Butyl Ester Derivatives[3]

| Amino Acid | Molecular Weight (Derivative) | Quantitation Ion (m/z) | Qualifier Ions (m/z) | Notes |

| Alanine | 241 | 140 | 184, 69 | Base peak: |

| Glycine | 227 | 126 | 154, 69 | Base peak: |

| Valine | 269 | 168 | 213, 69 | Base peak: |

| Leucine | 283 | 182 | 227, 69 | Isomeric with Isoleucine |

| Proline | 267 | 166 | 210, 69 | Cyclic structure stabilizes ion |

| Phenylalanine | 317 | 91 | 216, 148 | Tropylium ion (m/z 91) dominates |

| Aspartic Acid | 353 | 252 | 280, 184 | Di-ester formed |

| Glutamic Acid | 367 | 266 | 294, 198 | Di-ester formed |

Note: The "Quantitation Ion" is typically the base peak resulting from the loss of the butoxy-carbonyl group (

Troubleshooting & Validation

Critical Control Points

-

Moisture Intolerance: Anhydrides react violently with water to form acid, which degrades the column and prevents derivatization. Ensure all solvents are anhydrous.

-

Arginine Instability: Arginine often converts to Ornithine or degrades during high-temp acylation. If Arginine is critical, consider using Pentafluoropropionic Anhydride (PFPA) which requires milder conditions.

-

Histidine Peak Tailing: Histidine forms a di-acyl derivative that is unstable. Injecting immediately after preparation is recommended.

Validation Parameters (Drug Development Context)

-

Linearity:

over 5–500 µM range.[3] -

Precision (RSD): < 5% for intra-day, < 10% for inter-day.

-

LOD: Typically 1–5 pmol on column.

References

-

BenchChem. (2025). Application Notes and Protocols for Trithis compound (TFAA) Derivatization in GC-MS Analysis. Retrieved from

-

Mtoz Biolabs. GC-MS Amino Acid Analysis Protocol and Services. Retrieved from

-

Sigma-Aldrich. Proline Derivatization and Enantioresolution by Chiral GC. Retrieved from

-

National Institutes of Health (NIH). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. (Comparing TFAA, PFPA, HFBA).[4] Retrieved from

-

NIST. Mass spectrometry of analytical derivatives: N-alkyl-N-perfluoroacyl-alpha-amino acids. Retrieved from

Sources

- 1. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 2. moodle2.units.it [moodle2.units.it]

- 3. Stable isotope dilution mass spectrometry for the diagnostic study of histidinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Using Fluoroacetic anhydride as a dehydrating agent in organic synthesis

Application Note: High-Efficiency Dehydration in Organic Synthesis using Trifluoroacetic Anhydride (TFAA)

Part 1: Executive Summary & Critical Safety Distinction

1.1 Scope of the Guide This technical guide details the application of Trithis compound (TFAA) as a premier dehydrating and activating agent in organic synthesis. While the prompt referenced "this compound," this guide focuses on the trifluoro- derivative (TFAA).[1][2][3][4]

1.2 CRITICAL SAFETY & NOMENCLATURE CLARIFICATION

-

The Reagent: In synthetic organic chemistry, "this compound" almost universally refers to Trithis compound (TFAA) [CAS: 407-25-0].[3][4]

-

The Hazard: Monothis compound (MFAA) is the anhydride of monofluoroacetic acid, a precursor to the metabolic poison sodium fluoroacetate (Compound 1080). MFAA is extremely toxic, inhibiting the Krebs cycle (aconitase inhibitor), and is rarely used as a generic dehydrating agent due to these severe handling risks.

-

The Standard: TFAA is the industry standard for dehydration due to the high electronegativity of the trifluoromethyl group, which enhances the leaving group ability of the carboxylate. All protocols below utilize TFAA.

Part 2: Mechanism of Action & Chemical Rationale[2][6][7]

2.1 Why TFAA?

TFAA functions superiorly to Acetic Anhydride (

-

Activation: TFAA reacts with oxygen nucleophiles (sulfoxides, amides, carboxylic acids) to form highly reactive trifluoroacetyl mixed anhydrides or onium salts .

-

Elimination: The trifluoroacetate anion (

) is an excellent leaving group (

2.2 Comparative Metrics

| Feature | Acetic Anhydride ( | Trithis compound (TFAA) | Impact on Synthesis |

| Leaving Group | Acetate ( | Trifluoroacetate ( | TFAA drives reactions at lower temps. |

| Reactivity | Moderate; requires heat/catalyst | High; often exothermic at | TFAA requires strict temp control. |

| Boiling Point | 140 °C | 39–40 °C | TFAA is easily removed by evaporation. |

| Byproduct | Acetic Acid | Trifluoroacetic Acid (TFA) | TFA byproduct is corrosive but volatile. |

Part 3: Core Applications & Signaling Pathways

The Modified Swern Oxidation

TFAA is a popular alternative to Oxalyl Chloride for activating DMSO. It avoids the evolution of toxic CO gas and carbon monoxide, though it requires careful temperature management to avoid Pummerer rearrangement.

Mechanism:

-

TFAA acyloxylates DMSO to form the trifluoroacetoxydimethylsulfonium salt.

-

Alcohol attack displaces the trifluoroacetate.

-

Base (Triethylamine) promotes intramolecular proton abstraction to yield the ketone/aldehyde.

Dehydration of Primary Amides to Nitriles

TFAA converts primary amides to nitriles under mild conditions where heat-sensitive substrates might decompose.

Mechanism Visualization (DOT):

Figure 1: Pathway for the dehydration of primary amides to nitriles using TFAA.

Part 4: Detailed Experimental Protocols

Protocol A: Conversion of Primary Amide to Nitrile

Application: Synthesis of labile nitriles for medicinal chemistry intermediates.

Reagents:

-

Substrate: Primary Amide (1.0 equiv)

-

Reagent: Trithis compound (TFAA) (1.1 – 1.2 equiv)

-

Base: Triethylamine (

) or Pyridine (2.0 – 2.5 equiv) -

Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Methodology:

-

System Preparation:

-

Solvation:

-

Dissolve the primary amide (10 mmol) in anhydrous DCM (30 mL).

-

Add Pyridine (25 mmol, 2.0 mL).

-

Cool the solution to 0 °C using an ice/water bath.

-

-

Addition of TFAA:

-

Load TFAA (12 mmol, 1.7 mL) into a pressure-equalizing addition funnel or a syringe.

-

Add TFAA dropwise over 15 minutes.

-

Observation: Slight fuming may occur; ensure internal temperature does not exceed 5 °C to prevent side reactions.

-

-

Reaction Monitoring:

-

Allow the mixture to warm to room temperature (RT) and stir for 1–3 hours.

-

Validation: Monitor by TLC or LC-MS. The disappearance of the amide peak (M+H) and appearance of the nitrile (often less polar) indicates completion.

-

-

Work-up:

-

Quench cautiously with saturated aqueous

(20 mL). Caution: -

Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

-

Wash combined organics with 1M HCl (to remove pyridine), then brine.

-

Dry over

, filter, and concentrate in vacuo.

-

Protocol B: Modified Swern Oxidation (TFAA/DMSO)

Application: Oxidation of alcohols to aldehydes/ketones without Oxalyl Chloride.

Workflow Visualization (DOT):

Figure 2: The TFAA-mediated Swern Oxidation pathway. Note the strict temperature requirement.

Step-by-Step Methodology:

-

Activation (The Critical Step):

-

In a dry flask under Argon, dissolve DMSO (2.4 equiv) in DCM.

-

Cool to -78 °C (Dry ice/Acetone).

-

Add TFAA (1.2 equiv) dropwise.

-

Wait: Stir for 15 minutes. The mixture must remain cold to stabilize the trifluoroacetoxydimethylsulfonium ion.

-

-

Substrate Addition:

-

Add the alcohol (1.0 equiv) in a minimum volume of DCM dropwise.

-

Stir at -78 °C for 30–45 minutes.

-

-

Elimination:

-

Add Triethylamine (

, 5.0 equiv) dropwise. -

Allow the reaction to warm to 0 °C over 30 minutes.

-

Result: The solution typically turns cloudy as amine salts precipitate.

-

-

Work-up:

-

Pour into dilute HCl (0.5 M) to remove excess amine.

-

Extract with DCM, wash with bicarbonate, dry, and concentrate.

-

Part 5: Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Low Yield (Nitrile Synthesis) | Hydrolysis of intermediate | Ensure solvent is strictly anhydrous. Increase TFAA equivalents to 1.5. |

| Pummerer Product (Swern) | Temperature too high | Keep activation step at -78 °C. Do not let the sulfonium salt warm up before adding alcohol. |

| Dark/Tarred Reaction | Exotherm uncontrolled | TFAA addition must be slow. Use dilute solutions (0.1 M). |

| Incomplete Conversion | Acid scavenging failure | Ensure Pyridine/Et3N is fresh and in excess (at least 2.0 equiv). |

Part 6: References

-

Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 1978 , 34, 1651–1660. Link

-

Campagna, F.; Carotti, A.; Casini, G. "Trithis compound-pyridine: A mild and efficient reagent for the dehydration of amides to nitriles." Tetrahedron Letters, 1977 , 18, 1813–1816. Link

-

Tidwell, T. T. "Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update." Synthesis, 1990 , 857–870. Link

-

Duckworth, C. A. "Trithis compound." Encyclopedia of Reagents for Organic Synthesis, 2001 . Wiley. Link

Sources

- 1. N- and C-Attacks on aromatics of phenylnitrenium ion generated from N-phenylhydroxylamine in the presence of trifluoroacetic acid containing polyphosphoric acid or trithis compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. Trithis compound (TFAA) [commonorganicchemistry.com]

- 5. carlroth.com [carlroth.com]

- 6. Trithis compound- an important organic reagent_Chemicalbook [chemicalbook.com]

Sample preparation for Fluoroacetic anhydride derivatization of biological samples

Application Note: High-Efficiency Derivatization of Biological Samples using Fluoroacetic Anhydride Agents

Executive Summary & Technical Scope

Clarification on Nomenclature: In the context of analytical chemistry and drug development, "this compound" most commonly refers to Trithis compound (TFAA) .[1] While Monothis compound exists, it is a precursor to the metabolic poison fluoroacetate (Compound 1080) and is rarely used due to extreme toxicity and lower volatility compared to its perfluorinated analogs. This guide focuses on TFAA , with references to Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA) where chain length impacts separation.

Purpose: This protocol details the sample preparation and derivatization of biological samples (plasma, urine, tissue) using fluorinated anhydrides.[2] This process converts polar, non-volatile analytes (amines, alcohols, phenols) into volatile, thermally stable, and electronegative derivatives suitable for Gas Chromatography-Mass Spectrometry (GC-MS) and Electron Capture Detection (GC-ECD).[3]

Key Mechanism: Acylation.[4][5] The reagent replaces active hydrogens with a perfluoroacyl group (

Safety & Handling (Critical)

-

Corrosivity: TFAA reacts violently with water to form trifluoroacetic acid, which is highly corrosive to tissues and GC columns.

-

Toxicity: Handle in a fume hood.[6][7] Inhalation causes severe respiratory irritation.

-

Moisture Control: All glassware must be silanized and oven-dried. Solvents must be anhydrous (<50 ppm water).

Pre-Analytical Sample Preparation

Biological fluids contain water, proteins, and salts that interfere with acylation. A rigorous extraction and drying process is required before the anhydride is introduced.

Extraction Strategy (General Protocol)

-

Matrix: Plasma or Urine (200 µL).[8]

-

Internal Standard (IS): Add deuterated analog (e.g., Amphetamine-d5).

-

Protein Precipitation: Add 600 µL cold Acetonitrile, vortex, centrifuge at 10,000 x g for 5 min.

-

Solid Phase Extraction (SPE) - Recommended for Cleanliness:

-

Condition: Mixed-mode cation exchange cartridge (e.g., OASIS MCX).

-

Load: Supernatant from precipitation.

-

Wash: 5% Methanol in water (removes salts/proteins).

-

Elute: 5% Ammonium Hydroxide in Methanol (releases basic drugs).

-

The Drying Step (The "Make or Break" Point)

The eluate must be evaporated to absolute dryness . Any residual water will hydrolyze the TFAA reagent, stopping the reaction and creating acid that damages the GC column.

-

Method: Nitrogen blow-down at 40°C.

-

Azeotropic Drying: If water is suspected, add 50 µL of dichloromethane and re-evaporate.

Derivatization Protocol: TFAA Acylation

This protocol is optimized for drugs of abuse (amphetamines, opiates) and metabolites.

Reagents Required:

-

Trithis compound (TFAA) [Sigma-Aldrich/Merck]

-

Ethyl Acetate (Anhydrous)

-

Optional Base: Pyridine or Triethylamine (TEA) - Use only if acid scavenger is needed.

Step-by-Step Procedure

-

Reconstitution: To the dried residue in a reaction vial, add 50 µL Ethyl Acetate .

-

Reagent Addition: Add 50 µL TFAA .

-

Note: A 1:1 ratio ensures excess reagent to drive the reaction to completion (Le Chatelier's principle).

-

-

Incubation: Cap the vial tightly (PTFE-lined cap). Heat at 60°C for 20 minutes .

-

Causality: Heat provides the activation energy for the nucleophilic attack of the amine/hydroxyl on the carbonyl carbon of the anhydride.

-

Steric Hindrance: For hindered amines (e.g., secondary amines with bulky groups), extend time to 45 minutes or increase temp to 70°C.

-

-

Evaporation of Excess Reagent:

-

Remove the cap. Evaporate the mixture to dryness under a gentle stream of Nitrogen at <40°C.

-

Why? Injecting excess TFAA causes rapid degradation of the GC column stationary phase (siloxane bleeding).

-

-

Final Reconstitution: Dissolve the derivative in 50-100 µL Ethyl Acetate or Isooctane .

-

Injection: Inject 1 µL into the GC-MS (Splitless mode).

Reaction Mechanism & Data Interpretation

The reaction follows a nucleophilic acyl substitution pathway.

General Equation:

Mass Spectral Characteristics:

-

Mass Shift: The molecular weight increases by 97 Da for every TFA group added (TFA group = 97 Da; H replaced = 1 Da; Net = +96 Da).

-

Fragmentation: TFA derivatives often show a characteristic loss of the trifluoromethyl group (

) or the trifluoroacetyl group (

Table 1: Comparative Properties of Fluorinated Anhydrides

| Reagent | Acyl Group Formula | Mass Added (Net) | Volatility | Relative Reactivity | Primary Application |

| TFAA | +96 Da | High | Highest | General screening, Amphetamines | |

| PFPA | +146 Da | Medium | High | Alcohols, Phenols, improved separation | |

| HFBA | +196 Da | Low | Moderate | Low mass analytes (prevents loss in solvent peak) |

Visualized Workflow (Graphviz)

The following diagram illustrates the critical path from biological sample to GC-MS injection, highlighting the "No Water" checkpoints.

Figure 1: Critical path workflow for TFAA derivatization. Note the mandatory drying checkpoint to prevent acid hydrolysis.

Troubleshooting & Optimization

Issue 1: Low Recovery / No Derivative Peak

-

Cause: Moisture contamination.[6][9] The anhydride hydrolyzed to acid before reacting with the analyte.

-

Solution: Ensure SPE eluate is bone dry. Use fresh, high-purity anhydrous solvents.

Issue 2: Chromatography Tailing

-

Cause: Acidic byproducts (Trifluoroacetic acid) injected onto column.[3]

-

Solution: Ensure the "Evaporation of Excess Reagent" step is thorough. Consider a "buffer wash" (add weak aqueous buffer, vortex, discard aqueous layer) if the derivative is stable in water (rare for TFA derivatives). Better to just evaporate.

Issue 3: Isomerization (Cannabinoids)

-

Context: TFAA can cause isomerization of

-THC to -

Solution: For cannabinoids, avoid TFAA if distinguishing isomers is critical; use Silylation (BSTFA) instead.

References

-

Sigma-Aldrich. (2023). Trithis compound (TFAA) for GC Derivatization Protocol. Retrieved from

-

National Institutes of Health (NIH). (2020). Derivatization techniques for the detection of biogenic amines. Retrieved from

-

ResearchGate. (2017). Comparison of fluorinated anhydrides for drug of abuse confirmation. Retrieved from

-

BenchChem. (2025).[4] Protocols for Acylation of Primary Amines using TFAA. Retrieved from

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: Trithis compound. Retrieved from

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. gcms.cz [gcms.cz]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

Troubleshooting & Optimization

Common side reactions in Fluoroacetic anhydride mediated oxidations

Technical Support Center: TFAA-Mediated Oxidation (Omura-Sharma)

Status: Operational Ticket Focus: Troubleshooting Side Reactions in DMSO/TFAA Systems Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Nomenclature & Safety Critical Update

User Alert: Your query specified "Fluoroacetic anhydride" (Monothis compound). Correction: In 99% of drug development oxidation protocols, the reagent used is Trithis compound (TFAA) .

-

TFAA (Trithis compound): The standard activator for DMSO in the Omura-Sharma oxidation.

-

FAA (this compound): A precursor to fluoroacetate (a metabolic poison blocking the Krebs cycle). It is highly toxic and rarely used in standard oxidations.

-

Directive: This guide addresses TFAA (Trithis compound) mediated oxidations.[1][2][3] If you are intentionally using monothis compound, STOP immediately and review your safety protocols, as its toxicity profile is orders of magnitude higher than TFAA.

The Mechanistic Divergence (Visualization)

Understanding where the reaction deviates is critical for troubleshooting. The following diagram illustrates the competition between the desired Oxidation pathway and the unwanted Pummerer Rearrangement.

Caption: Mechanistic divergence in Omura-Sharma Oxidation. Note that temperature control is the primary gatekeeper preventing the Pummerer and Esterification pathways.

Troubleshooting Modules (Q&A Format)

Module A: The "Pummerer" Problem (MTM Ethers)

User Report: "I see a new spot on TLC that is less polar than my alcohol, but it's not the ketone. NMR shows a singlet around 2.1 ppm and a CH2 peak." Diagnosis: You have formed a Methylthiomethyl (MTM) Ether via the Pummerer Rearrangement.

-

The Cause: The reaction temperature rose above the stability threshold of the alkoxysulfonium intermediate (typically > -30°C) before the base was added or fully reacted.

-

The Mechanism: Instead of the base deprotonating the methyl group to form the ylide (which leads to oxidation), the intermediate undergoes an internal rearrangement where the acetate/trifluoroacetate acts as a nucleophile.

-

Corrective Action:

-

Strict Temp Control: Maintain reaction at -78°C (or at least < -60°C) during the addition of TFAA and the alcohol.

-

Quench Cold: Do not allow the reaction to warm to 0°C until after the base (Triethylamine/DIPEA) has been added and stirred for 15-30 minutes at the low temperature.

-

Base Rate: Add the base slowly to prevent an exotherm spike, but ensure it is fully added while the mixture is still cryogenic.

-

Module B: Unwanted Trifluoroacetylation

User Report: "My product has a carbonyl peak in IR, but the NMR shows a CF3 group (quartet) and the mass spec is +96 mass units higher than expected." Diagnosis: You have synthesized the Trifluoroacetate Ester instead of oxidizing the alcohol.

-

The Cause: The alcohol attacked the carbonyl carbon of the TFAA (acylation) rather than the sulfur of the activated DMSO.

-

The Mechanism: TFAA is a potent acylating agent.[4] If the "Activated DMSO" species is not fully formed, or if the alcohol is sterically hindered, acylation competes with oxidation.

-

Corrective Action:

-

Activation Time: Ensure DMSO and TFAA stir for at least 15-20 minutes at -78°C before adding the alcohol. This ensures all TFAA is consumed to form the sulfonium salt.

-

Stoichiometry: Do not use a large excess of TFAA relative to DMSO. The standard ratio is DMSO (2.0-4.0 eq) : TFAA (1.1-1.5 eq).

-

Solvent: Ensure strictly anhydrous CH2Cl2. Water hydrolyzes the activated species, leaving free TFAA to react with your alcohol.

-

Module C: Alpha-Epimerization

User Report: "I obtained the ketone, but my alpha-chiral center has racemized." Diagnosis: Base-mediated enolization.

-

The Cause: The base used (Triethylamine) is basic enough to deprotonate the alpha-position of the newly formed ketone, especially if the reaction is allowed to warm up while basic.

-

Corrective Action:

-

Switch Base: Use DIPEA (Hünig's base) instead of Triethylamine. It is bulkier and less nucleophilic, often reducing epimerization.

-

Buffered Workup: Quench the reaction with a phosphate buffer or dilute HCl/NH4Cl immediately upon warming to room temperature to neutralize the excess amine.

-

Comparative Data: Side Reaction Profiles

| Observation | Likely Side Product | Cause | Prevention Strategy |

| New spot, non-polar, S-Me peak in NMR | MTM Ether (Pummerer) | Temp > -30°C before base addition. | Keep < -60°C until base is added. |

| New spot, ester carbonyl, CF3 in NMR | Trifluoroacetate Ester | Alcohol added before DMSO activation complete. | Stir DMSO/TFAA 20 min before alcohol. |

| Loss of stereochemistry | Epimerized Ketone | Prolonged exposure to base at RT. | Use DIPEA; mild acidic quench. |

| Olefinic protons in NMR | Alkene (Elimination) | Base added too fast; labile beta-protons. | Add base dropwise; keep cold. |

Standard Operating Procedure (SOP)

Protocol: TFAA-Mediated Oxidation (Omura-Sharma) Self-Validating Checkpoints included.

Reagents:

-

Oxalyl Chloride is replaced by TFAA (Trithis compound).[1][2][5]

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Activator: DMSO (Dry).[6]

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

-

Solvent: Add anhydrous DCM (0.1 M concentration relative to substrate).

-

Activation:

-

Cool to -78°C (Dry ice/Acetone).

-

Add DMSO (2.4 equiv) dropwise.

-

Add TFAA (1.2 equiv) dropwise.

-

Checkpoint: Stir for 20 minutes at -78°C. A white precipitate (the sulfonium salt) may appear. If you skip this wait time, you risk esterification.

-

-

Substrate Addition:

-

Dissolve Alcohol (1.0 equiv) in minimum DCM.

-

Add dropwise to the mixture at -78°C.

-

Stir for 30-45 minutes at -78°C.

-

-

Termination (The Critical Step):

-

Add Diisopropylethylamine (DIPEA) (5.0 equiv) dropwise.

-

Critical: Do not let the temp rise yet. Stir for 10 mins at -78°C after base addition.

-

Remove cooling bath and allow to warm to 0°C over 30 minutes.

-

-

Workup:

-

Quench with Saturated NH4Cl or 1M HCl (if product is acid stable).

-

Extract with DCM, wash with brine, dry over Na2SO4.

-

References

-

Omura, K., & Sharma, A. K., & Swern, D. (1976).[5] Dimethyl Sulfoxide-Trithis compound.[1][2][3][4][5][7][8][9] New Reagent for Oxidation of Alcohols to Carbonyls.[5][7] The Journal of Organic Chemistry, 41(6), 957–962.[5]

-

Tidwell, T. T. (1990).[2][6] Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations.[2][10] Organic Reactions, 39, 297-572.[2]

-

Mancuso, A. J., & Swern, D. (1981).[6] Activated Dimethyl Sulfoxide: Useful Reagents for Synthesis. Synthesis, 1981(03), 165-185.

-

Maher, S. L., et al. (2011). Trithis compound-Catalyzed Oxidation of Isonitriles by DMSO. Organic Letters, 13(10), 2584–2585.[3]

Sources

- 1. reactionrepo.mintlify.app [reactionrepo.mintlify.app]

- 2. DMSO/DCC Pfitzner-Moffatt (also TFAA activation) - Wordpress [reagents.acsgcipr.org]

- 3. researchgate.net [researchgate.net]

- 4. Trithis compound- an important organic reagent_Chemicalbook [chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trithis compound-Catalyzed Oxidation of Isonitriles by DMSO: A Rapid, Convenient Synthesis of Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

Managing the hygroscopic nature of Fluoroacetic anhydride in experiments

Topic: Handling & Hygroscopicity Management of Fluoroacetic Anhydride Ticket ID: FAA-HYG-001 Responder: Senior Application Scientist, Chemical Stability Unit

⚠️ CRITICAL SAFETY & NOMENCLATURE ALERT

Before proceeding, verify your reagent. There is a frequent lethal confusion between Trithis compound (TFAA) and This compound (FAA) .

-

TFAA

: Corrosive, causes burns, widely used. Hydrolysis yields Trifluoroacetic acid (strong acid, corrosive).[1] -

FAA

: EXTREMELY TOXIC. Hydrolysis yields Fluoroacetic Acid , a metabolic poison that blocks the Krebs cycle (aconitase inhibition).[2] The

This guide addresses the specific hygroscopic management of FAA (Monofluoro). If you are working with TFAA, the moisture protocols below apply, but the toxicity profile is different.

PART 1: The Hygroscopic Challenge (The "Why")

Q: Why is moisture control critical beyond just "yield loss"?

A: With FAA, moisture control is a biosafety issue, not just a chemical one. this compound is an electrophilic dehydrating agent. It has a high affinity for water.[1][3] Upon contact with atmospheric moisture, it undergoes rapid hydrolysis:[1]

The Cascade of Failure:

-

Stoichiometric Imbalance: FAA is often used in precise equivalents (e.g., Pummerer rearrangements). Hydrolysis consumes the reagent, leaving unreacted starting material.

-

Acid Generation: The resulting fluoroacetic acid is volatile and can escape standard fume hood trapping if not scrubbed properly.

-

Nucleophilic Competition: In acylation reactions, the free acid is less reactive than the anhydride, stalling the reaction kinetics.

PART 2: Storage & Integrity (The "Before" Phase)

Q: My FAA bottle has been sitting in the cabinet. How do I know if it's compromised?

A: Visual inspection is insufficient. FAA is a colorless liquid (or low-melting solid depending on purity/temperature).[1][4] Cloudiness suggests polymer formation or salt precipitation, but clear liquid can still contain significant hydrolyzed acid.

Diagnostic Protocol: The NMR Integrity Check

Do not rely on pH paper (vapors are misleading). Use

-

Sampling: Take a 50

aliquot inside a glovebox or under active Argon flow. -

Solvent: Use anhydrous

treated with activated molecular sieves. -

Signal Analysis:

-

Anhydride (Target): Look for the

-proton doublet ( -

Acid (Impurity): The hydrolysis product (fluoroacetic acid) will appear as a distinct doublet upfield.

-

Quantification: Integrate the signals. If Acid > 5%, redistillation is required.

-

Q: What is the storage Gold Standard?

A: Never store FAA in a standard cabinet.

-

Primary: Schlenk flask with a high-vacuum Teflon valve (Young's tap).

-

Secondary: Store the Schlenk flask inside a desiccator containing

(Phosphorus Pentoxide) or activated silica gel. -

Temperature: 2–8°C. Cold storage slows hydrolysis but increases viscosity; allow to warm to room temperature before opening to prevent condensation.

PART 3: Experimental Setup (The "During" Phase)

Q: Can I use standard syringes for transfer?

A: Only if you use the Positive Pressure Technique . Standard withdrawal creates a vacuum that pulls moist air past the plunger seal.

The "Dry Chain" Protocol:

-

Glassware: Flame-dried under vacuum (0.1 mmHg) for 10 minutes, then backfilled with Argon.

-

Solvents: Solvents must be dried to <10 ppm water.

-

Recommendation: DCM or THF distilled over Calcium Hydride (

) or passed through an activated alumina column. -

Verification: Karl Fischer titration is ideal, but a colorimetric indicator (e.g., benzophenone ketyl for ethers) gives a visual "Go/No-Go".

-

-

Transfer: Use a gas-tight syringe with a Luer-lock tip.

-

Insert a slightly over-pressurized Argon line (balloon or manifold) into the source bottle.

-

Allow the gas pressure to push the liquid into the syringe. Do not pull the plunger aggressively.

-

Q: How do I handle the reaction waste safely?

A: DO NOT pour into the aqueous acid waste stream immediately.

-

Quenching: Dilute the reaction mixture with an inert solvent (DCM).

-

Scavenging: Add excess Ethanol or Methanol. This converts unreacted anhydride to the ester (Ethyl fluoroacetate).

-

Note: The ester is still toxic but less volatile and corrosive than the acid/anhydride mix.

-

-

Disposal: Treat all waste as "P-listed" acute hazardous waste (or equivalent local classification for fluoroacetates).

PART 4: Visualizing the Workflow

The following diagram illustrates the "Dry Chain" required to maintain FAA integrity and safety.

Caption: The "Dry Chain" workflow for this compound, emphasizing temperature equilibration and integrity checks before use.

PART 5: Troubleshooting Table

| Issue | Probable Cause | Diagnostic | Corrective Action |

| Low Yield | Hydrolysis of FAA prior to addition. | Check source bottle for precipitate or cloudiness. | Redistill FAA or increase equivalents (risky due to toxicity). |

| Fuming | Reaction with atmospheric moisture. | Visible white smoke when syringe is exposed. | STOP. Your inert atmosphere is breached. Reseal and purge system. |

| Violent Exotherm | Water contamination in solvent. | Temperature spike upon addition. | Pre-dry all solvents with 4Å Molecular Sieves for 24h. |

| Corrosion of Septa | FAA vapors attacking rubber. | Septum crumbling or sticky. | Use Teflon-faced silicone septa only. Change after every puncture. |

PART 6: Mechanism of Toxicity (The "Why" of Safety)

Understanding the biological consequence of hydrolysis failure is vital for compliance.